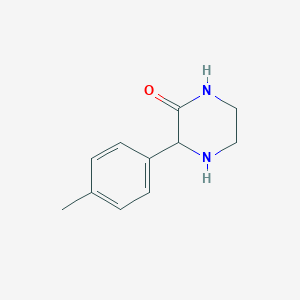

3-(4-Methylphenyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFUIHADWKAZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440320 | |

| Record name | 3-(4-methylphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157977-91-8 | |

| Record name | 3-(4-methylphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of 3 4 Methylphenyl Piperazin 2 One

Established Synthetic Pathways for the Formation of 3-(4-Methylphenyl)piperazin-2-one

The construction of the this compound core relies on fundamental organic reactions, primarily condensation and cyclization techniques. These methods provide a reliable foundation for accessing this and related piperazinone architectures.

Condensation Reactions in the Construction of Piperazinone Architectures

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperazinones. These reactions typically involve the formation of a carbon-nitrogen bond through the elimination of a small molecule, such as water. In the context of this compound, a key condensation step would involve the reaction between a suitable diamine precursor and a carbonyl-containing compound. For instance, the reaction of a 1,2-diamine with an α-halo ester or a related electrophile can lead to the formation of the piperazinone ring. The specific starting materials for this compound would be N-substituted ethylenediamines and a derivative of 4-methylphenylacetic acid.

A general representation of this condensation approach is the reaction between an activated carboxylic acid derivative (like an acyl chloride or ester) of 4-methylphenylacetic acid and an appropriately protected ethylenediamine (B42938), followed by deprotection and intramolecular cyclization.

Cyclization Techniques Facilitating the Piperazinone Ring Formation

Intramolecular cyclization is a critical step in many synthetic routes to piperazinones. nih.gov This process involves the formation of the cyclic piperazinone structure from a linear precursor. One common strategy is the intramolecular amidation of an amino ester. For the synthesis of this compound, this would typically involve a precursor containing both an amine and an ester functionality, derived from 4-methylphenylglycine and a protected aminoethyl group. Upon activation of the carboxylic acid and deprotection of the amine, the molecule undergoes an intramolecular reaction to form the six-membered piperazinone ring.

Palladium-catalyzed cyclization reactions have also emerged as powerful tools for constructing piperazine (B1678402) and piperazinone rings. organic-chemistry.org These methods offer high efficiency and control over the reaction. For example, a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free palladium system can be used to synthesize various nitrogen-containing heterocycles, including piperazinones. organic-chemistry.org

Multi-Step Approaches to N-Substituted Piperazinones

The synthesis of N-substituted piperazinones, including derivatives of this compound, often requires multi-step sequences to introduce the desired substituents on the nitrogen atoms. nih.govnih.gov These approaches offer flexibility in diversifying the piperazinone scaffold.

A common strategy involves the initial construction of the core piperazin-2-one (B30754) ring, which can then be functionalized at the N1 or N4 position. researchgate.net For example, starting with a protected this compound, the protecting group can be removed, and the free amine can be subjected to various N-alkylation or N-arylation reactions. nih.gov Reductive amination is another powerful technique for introducing N-substituents, where a ketone or aldehyde is reacted with the piperazinone in the presence of a reducing agent. nih.govlookchem.com

A tandem reductive amination-cyclization strategy has been reported for the synthesis of N-substituted piperazinones. lookchem.com This one-pot transformation involves the reaction of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine, where the amine is incorporated at the 4-position of the resulting piperazinone ring. lookchem.com This method is particularly useful for creating a library of diverse N-substituted analogs.

Advanced Synthetic Strategies and Novel Precursors for Piperazinone Derivatives

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing piperazinone derivatives, including those with specific stereochemistry and those that adhere to the principles of green chemistry.

Stereoselective and Enantioselective Synthesis of Chiral Piperazinones

The synthesis of chiral piperazinones is of great interest due to the importance of stereochemistry in biological activity. dicp.ac.cnclockss.org Several stereoselective and enantioselective methods have been developed to access these valuable compounds.

One notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method allows for the efficient synthesis of optically active piperazin-2-ones that can be further converted to chiral piperazines. dicp.ac.cnrsc.org

Another strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization reaction. For instance, the Williams-Dellaria protocol has been used for the stereoselective introduction of a second stereocenter in a piperazinone ring system. clockss.org Additionally, multicomponent reactions, such as the Ugi reaction, have been adapted for the diastereoselective synthesis of piperazinones, where the stereochemistry of the starting materials, such as amino acids and aziridine (B145994) aldehydes, dictates the stereochemical outcome of the final product. acs.orgnih.gov

Green Chemistry Principles Applied to Piperazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. researchgate.net In the context of piperazinone synthesis, this includes the use of greener solvents, catalysts, and more atom-economical reactions. unibo.it

Microwave-assisted synthesis has been explored as a green technique for the preparation of piperazine derivatives, often leading to shorter reaction times and improved yields. researchgate.net The use of water or aqueous ethanol (B145695) as a reaction solvent is another key aspect of green chemistry, and methods are being developed to perform piperazinone synthesis in these environmentally benign media. rsc.org

Photoredox catalysis is also emerging as a sustainable and green alternative to traditional synthetic methods. mdpi.com Visible-light-promoted reactions can facilitate the synthesis of piperazines and their derivatives under mild conditions, often using organic photocatalysts which are more sustainable than their transition-metal counterparts. mdpi.com Multicomponent reactions, being inherently atom-economical, also align well with the principles of green chemistry and have been successfully employed in piperazinone synthesis. acs.orgresearchgate.net

Catalyst-Mediated Transformations for Regioselective Functionalization

While specific catalyst-mediated transformations for the regioselective functionalization of this compound are not extensively documented in publicly available literature, the broader class of 3-arylpiperazin-2-ones and related piperazine systems are amenable to a range of catalytic reactions. These transformations are crucial for selectively modifying specific positions on the heterocyclic ring, thereby enabling the fine-tuning of molecular properties.

One notable approach for achieving regioselectivity is through asymmetric catalysis. For instance, a one-pot reaction involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization has been developed to produce 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. nih.gov This method, catalyzed by a quinine-derived urea, allows for the stereoselective construction of the piperazin-2-one core, which is a critical step for creating chiral drugs. nih.gov

Furthermore, iridium-catalyzed reactions have been shown to achieve regio- and diastereoselective synthesis of C-substituted piperazines from imines. acs.org Although not directly applied to this compound, this methodology highlights the potential of transition metal catalysis in the selective functionalization of the piperazine ring. The reaction proceeds under mild conditions and provides a straightforward route to previously unreported diastereomers. acs.org Such catalytic systems could potentially be adapted for the regioselective C-H functionalization of the piperazine-2-one core, offering a direct route to novel derivatives.

Rational Derivatization and Functionalization of the this compound Core Structure

The strategic derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and optimizing biological activity. This involves targeted modifications at the piperazine nitrogen atoms and the pendant phenyl moiety.

Alkylation and Acylation Reactions on Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are primary sites for functionalization through alkylation and acylation reactions. These modifications can significantly impact the compound's physicochemical properties, such as solubility and basicity, as well as its pharmacological profile.

Alkylation of the piperazine nitrogen can be achieved using various alkyl halides. For example, in the synthesis of phenylpiperazine derivatives with acaricidal activity, alkylation was carried out using alkyl halides in the presence of a base like potassium carbonate in DMF. nih.gov A similar strategy could be employed for the N-alkylation of this compound. One patent describes a process for preparing 1-alkyl-3-phenylpiperazine from 3,4-dehydro-piperazine-2-one derivatives, highlighting an alternative route to N-alkylated products. google.com

Acylation of the piperazine nitrogen is another common transformation, typically performed using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing interactions with biological targets. The synthesis of various bioactive arylpiperazine derivatives often involves an acylation step to introduce diverse functionalities. researchgate.net

| Reagent Type | Example Reagent | Reaction Condition | Product Type | Reference |

| Alkyl Halide | Alkyl bromide | K2CO3, DMF | N-Alkyl piperazin-2-one | nih.gov |

| Acyl Chloride | Benzoyl chloride | Base | N-Acyl piperazin-2-one | researchgate.net |

Strategic Modifications of the Phenyl Moiety for Structure-Activity Exploration

The 4-methylphenyl group at the 3-position of the piperazin-2-one ring offers a versatile handle for synthetic modification to probe structure-activity relationships. The nature and position of substituents on this aromatic ring can profoundly influence the compound's interaction with its biological target.

Structure-activity relationship studies on a series of hydantoin-phenylpiperazine derivatives revealed that substitution at the ortho and meta positions of the phenyl ring significantly impacts affinity and selectivity for 5-HT1A and α1 receptors. nih.gov For instance, an electron-withdrawing group at the ortho position was found to be favorable for affinity at both receptors, while the meta position played a crucial role in conferring selectivity. nih.gov These findings suggest that systematic modification of the 4-methylphenyl ring of this compound with different electronic and steric groups could lead to the discovery of potent and selective ligands for various receptors.

Introduction of Diverse Functional Groups for Enhanced Bioactivity

The introduction of a wide array of functional groups onto the this compound core is a powerful strategy for enhancing its biological activity and exploring new therapeutic applications. The piperazine scaffold is a common feature in drugs targeting a range of conditions, including cancer and neurological disorders. nih.gov

For example, the synthesis of novel piperazine-1,2,3-triazole derivatives has been explored for the development of potential treatments for pancreatic cancer. nih.govrsc.org This involves the strategic coupling of functionalized piperazines with other heterocyclic moieties. Similarly, the derivatization of phenylpiperazines has led to the discovery of compounds with potent acaricidal activity. nih.gov These examples underscore the broad potential of functionalizing the this compound core to generate new bioactive molecules. The choice of functional groups to be introduced is often guided by the specific biological target and the desired pharmacological effect.

| Derivative Class | Targeted Bioactivity | Key Functionalization | Reference |

| Hydantoin-phenylpiperazines | 5-HT1A/α1 Receptor Ligands | Phenyl ring substitution | nih.gov |

| Piperazine-1,2,3-triazoles | Anticancer (Pancreatic) | Triazole coupling | nih.govrsc.org |

| Phenylpiperazines | Acaricidal | Phenyl ring and N-substitution | nih.gov |

Molecular and Supramolecular Architecture Investigations of 3 4 Methylphenyl Piperazin 2 One

Conformational Analysis of the Piperazinone Ring System

The six-membered piperazinone ring is a flexible system that can adopt several conformations. The specific conformation is determined by a balance of minimizing steric hindrance and optimizing electronic interactions, with the bulky 4-methylphenyl substituent at the C3 position playing a critical role.

Experimental Determination of Ring Conformations (e.g., X-ray Crystallography)

While a specific single-crystal X-ray structure for 3-(4-Methylphenyl)piperazin-2-one is not available in the reviewed literature, extensive crystallographic studies on related piperazine (B1678402) and piperazinone derivatives consistently show that the ring predominantly adopts a non-planar conformation. The most common observed conformation is the thermodynamically favored chair form. nih.gov

In substituted piperazine derivatives, the ring often adopts a chair conformation to minimize torsional strain and steric interactions. For instance, the piperazine ring in (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one is found in a chair conformation. nih.gov Similarly, studies on 4-(2-methoxyphenyl)piperazin-1-ium salts and other complex derivatives confirm the prevalence of the chair geometry. nih.govresearchgate.net In some cases, particularly with bulky substituents or specific crystal packing forces, a distorted chair or a twist-boat conformation may be observed. The presence of the sp2-hybridized carbonyl carbon in the piperazin-2-one (B30754) ring can lead to a slight flattening of the ring at that end, resulting in a distorted or half-chair conformation.

Table 1: Representative Conformations of Piperazine Rings in Related Crystal Structures

| Compound | Ring Conformation | Puckering Parameters/Torsion Angles | Reference |

|---|---|---|---|

| (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one | Chair | Not specified | nih.gov |

| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate | Chair | Q = 0.582 (3) Å, θ = 176.3 (3)°, φ = 338 (4)° | nih.gov |

| 1,4-Bis(3-methylphenyl)piperazine-2,5-dione | Planar N-atoms, non-planar ring | Dihedral angle with aromatic rings: 55.84 (9)° | nih.gov |

| Aza-macrocycle containing piperazine | Chair | Not specified | nih.gov |

| 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Chair | Not specified | researchgate.net |

This table presents data from related compounds to infer the likely conformation of this compound.

Theoretical Predictions of Preferred Conformations (e.g., Potential Energy Surface Analysis)

Theoretical methods, such as the analysis of a molecule's Potential Energy Surface (PES), provide insight into the relative energies of different conformations. libretexts.org A PES maps the potential energy of a molecule as a function of its geometric coordinates, revealing the most stable low-energy "valleys" (preferred conformations) and the energy "passes" required to transition between them. libretexts.org

For substituted piperazines, computational studies often focus on the preference for the substituent to occupy either an axial or equatorial position on the ring. Conformational studies on 1-acyl and 1-aryl 2-substituted piperazines have shown a general preference for the axial conformation. nih.gov This preference can be influenced by factors like intramolecular hydrogen bonding, which can further stabilize an axial arrangement. nih.gov In the case of this compound, a PES analysis would quantify the energy differences between the chair conformation with the 4-methylphenyl group in an axial versus an equatorial position, as well as the energy barriers for ring inversion and interconversion between chair, boat, and twist-boat forms. Molecular mechanics calculations on related piperidinium (B107235) salts have successfully predicted conformer energies, demonstrating that electrostatic interactions are a key determinant of conformational preference. nih.gov

Intramolecular Interactions and Tautomeric Equilibria in Piperazinones

The structure of this compound contains an amide functional group within its heterocyclic ring, making it a lactam. This structure allows for the possibility of prototropic tautomerism. encyclopedia.pub Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. nih.gov

For a piperazin-2-one, the relevant equilibrium is the lactam-lactim tautomerism. In this process, a proton can migrate from the nitrogen atom (N1) to the carbonyl oxygen atom, accompanied by a shift of the C=O double bond to a C=N double bond within the ring. This results in the conversion of the piperazin-2-one (lactam form) to a 3,4,5,6-tetrahydropyrazin-2-ol (lactim form).

While both forms can exist, the lactam form is generally overwhelmingly favored in cyclic amides due to the greater stability of the amide group compared to the imino-alcohol group of the lactim. The position of this equilibrium can be influenced by factors such as solvent polarity and the molecule's electronic environment. researchgate.net Spectroscopic and computational methods are typically used to study such equilibria. nih.govnih.gov

Intermolecular Interactions and Crystal Engineering of Piperazinone Derivatives

The way individual molecules of this compound interact with each other dictates the macroscopic properties of its solid state. Piperazine and its derivatives are well-known building blocks in crystal engineering due to their ability to form robust and predictable hydrogen-bonded networks. rsc.orgresearchgate.net

Analysis of Hydrogen Bonding Networks

The molecular structure of this compound possesses key functional groups for forming strong intermolecular hydrogen bonds. Specifically, it has two N-H groups (one from the lactam at N1 and one from the secondary amine at N4) that can act as hydrogen bond donors, and a carbonyl oxygen (C=O) that is an effective hydrogen bond acceptor.

Table 2: Common Hydrogen Bond Interactions in Piperazine Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Significance |

|---|---|---|---|---|---|

| N (amide) | H | O (carbonyl) | Strong H-bond | 2.8 - 3.0 | Primary motif; forms chains/dimers |

| N (amine) | H | O (carbonyl) | Strong H-bond | 2.8 - 3.1 | Cross-links primary motifs |

| N (amine) | H | N (amine) | H-bond | 3.0 - 3.2 | Possible in specific orientations |

| C (aromatic) | H | O (carbonyl) | Weak H-bond | 3.2 - 3.5 | Stabilizes packing |

This table is a generalized representation based on data from related piperazine structures.

Investigation of Packing Arrangements in the Solid State

The hydrogen bonds described above are the primary driving force for the assembly of molecules in the crystal lattice. The directional nature of these bonds guides the molecules into specific packing arrangements. researchgate.net

Coordination Chemistry of Piperazinone Derivatives

The coordination chemistry of piperazine and its derivatives has been a subject of significant interest due to the versatile binding possibilities they offer and the wide-ranging applications of their metal complexes, particularly in biological systems. ekb.egresearchgate.netnih.govrsc.orgresearchgate.net Piperazinone derivatives, such as this compound, represent a specific class of piperazine compounds characterized by the presence of a carbonyl group within the piperazine ring, which introduces additional dimensions to their coordination behavior.

The this compound molecule possesses multiple potential coordination sites: the two nitrogen atoms of the piperazine ring (a secondary amine and an amide nitrogen) and the oxygen atom of the carbonyl group. The interplay of these sites, along with the steric and electronic effects of the 4-methylphenyl substituent, dictates the ligand's interaction with metal ions.

The nitrogen atoms in the piperazine ring can act as donor atoms to form coordinate bonds with metal ions. biointerfaceresearch.com The secondary amine nitrogen is expected to be a primary coordination site. However, the amide nitrogen's coordination ability is generally reduced due to the delocalization of its lone pair of electrons towards the adjacent carbonyl group. The carbonyl oxygen, with its lone pairs of electrons, presents another potential coordination site. It is well-established that the carbonyl oxygen of amide and lactam groups can coordinate to metal ions. researchgate.netrsc.org

The coordination mode of piperazinone derivatives can be monodentate, bridging, or chelating. In a monodentate fashion, the ligand would bind to a metal center through a single donor atom, most likely the more basic secondary amine nitrogen. As a bridging ligand, it could link two metal centers, a common feature for piperazine-based ligands. nih.gov Chelation, the formation of a ring structure with the metal ion, could occur through the simultaneous coordination of the secondary amine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. beloit.eduquora.com The involvement of the amide nitrogen in chelation is less likely but cannot be entirely ruled out, especially with certain metal ions.

The geometry of the resulting metal complexes would be influenced by the coordination number of the metal ion, the nature of the metal, and the stoichiometry of the ligand-to-metal ratio. Common geometries for transition metal complexes with piperazine-based ligands include tetrahedral, square planar, and octahedral. nih.govacs.org The presence of the bulky 4-methylphenyl group on the piperazine ring could introduce steric hindrance, potentially influencing the coordination geometry and the stability of the resulting complexes.

Table 1: Examples of Coordination in Piperazine-Based Metal Complexes

| Ligand | Metal Ion(s) | Observed Coordination Mode / Geometry | Reference(s) |

| Piperazine | Co(II) | Bridging ligand leading to a polymeric structure with tetrahedral cobalt centers. | nih.gov |

| N,N′-bis(2-pyridylmethyl)piperazine | Cu(II), Co(II), Mn(II), Cd(II) | Tetradentate ligand. | researchgate.net |

| Potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate | Co(III), Ni(II), Cu(II), Zn(II) | Bidentate chelation through sulfur atoms; distorted octahedral for Co(III), distorted square planar for Ni(II) and Cu(II). | acs.org |

| (E)-2-((2-piperazin-1-ylethylimino)methyl)phenol | Cu(II) | Zwitterionic ligand forming a four-coordinate discrete complex cation. | tandfonline.com |

| 17-anePyN5Pip | Cu(II), Zn(II) | The piperazine ring adopts a boat conformation to coordinate with the metal center. | nih.gov |

Biological Implications of Metal-Piperazinone Complexes

The coordination of metal ions to organic ligands can significantly alter their biological properties, often leading to enhanced activity compared to the free ligand. This principle is well-documented for piperazine derivatives, whose metal complexes have shown promising antimicrobial and anticancer activities. nih.govresearchgate.netnih.gov

Antimicrobial Activity: Metal complexes of piperazine derivatives have demonstrated significant activity against various bacterial and fungal strains. nih.govnih.govnih.govmdpi.com The enhanced antimicrobial action is often explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilicity of the complex, facilitating its transport across the lipid membranes of microorganisms. Once inside the cell, the complex can interfere with various cellular processes, leading to cell death. For instance, mixed ligand complexes of 4-methylpiperazine-1-carbodithioate (B13920161) have shown potent antimicrobial activity. nih.gov It is plausible that metal complexes of this compound could exhibit similar properties, with the potential for the complex to disrupt microbial cell integrity or inhibit essential enzymes.

Anticancer Activity: A significant body of research has focused on the anticancer potential of metal complexes containing piperazine-based ligands. researchgate.netnih.govnih.govtrdizin.gov.trsigmaaldrich.com These complexes can exert their cytotoxic effects through various mechanisms, including interaction with DNA, inhibition of key enzymes like topoisomerase, and induction of apoptosis (programmed cell death). nih.gov For example, copper(II) complexes of N(4)1-(2-pyridyl)piperazinyl 5-nitroisatin (B147319) thiosemicarbazone have shown enhanced anticancer activity compared to the free ligand. researchgate.net Similarly, certain piperazine-bridged homodinuclear transition metal complexes have been investigated for their potential as therapeutic agents. The introduction of a metal center can facilitate the delivery of the cytotoxic ligand to tumor cells and can also introduce novel mechanisms of action. Given that many piperazine derivatives themselves show anticancer properties, their metal complexes are considered highly promising candidates for the development of new anticancer drugs.

Table 2: Examples of Biological Activities of Piperazine-Based Metal Complexes

| Ligand | Metal Ion(s) | Biological Activity | Proposed Mechanism/Key Finding | Reference(s) |

| Mixed ligands: 4-methylpiperazine-1-carbodithioate and 1,10-phenanthroline | Mn(II), Co(II), Zn(II) | Antimicrobial activity against C. albicans, E. coli, P. aeruginosa, S. aureus, and E. faecalis. | Chelation enhances lipophilicity, facilitating transport across cell membranes. | nih.gov |

| N(4)1-(2-Pyridyl)piperazinyl 5-nitroisatin thiosemicarbazone | Cu(II) | Anticancer activity against MCF-7, MDA-MB-231, and A431 cell lines. | The complex exhibited higher anticancer activity than the free ligand. | researchgate.net |

| Ligands derived from fluorenone and hydrazones | Cu(II), Ni(II) | Anticancer activity against MCF-7 cell line; DNA cleavage. | Compounds exhibited significant scavenging and apoptotic effects. | nih.gov |

| Piperazine-dithiocarbamate | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Not specified in the abstract, but synthesis and characterization suggest potential for biological evaluation. | The complexes are non-electrolytic and have defined geometries. | nih.gov |

| Piperazinyl-based Schiff base | Cu(II) | In-silico antibacterial activity. | The dimeric form of the complex was predicted to be a potent antibacterial agent. | tandfonline.com |

Computational Chemistry and Advanced in Silico Investigations of 3 4 Methylphenyl Piperazin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecules of pharmaceutical interest. mdpi.comresearchgate.net

For 3-(4-Methylphenyl)piperazin-2-one, DFT calculations can elucidate its three-dimensional geometry, vibrational frequencies, and electronic properties. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a commonly used level of theory for such investigations, providing reliable predictions of molecular parameters. epstem.netnih.gov

Molecular Orbital (MO) theory is instrumental in understanding the electronic behavior of a molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group, while the LUMO may be distributed across the electron-deficient piperazin-2-one (B30754) ring, particularly the carbonyl group. nih.gov This distribution dictates the molecule's behavior as an electron donor or acceptor. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov

Table 1: Calculated Electronic Properties for Piperazinone Scaffolds

| Property | Description | Typical Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and stability | 4.0 to 5.0 |

Note: The values in this table are representative examples based on DFT calculations for similar substituted piperazine (B1678402) structures and are intended for illustrative purposes.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) near the N-H protons, suggesting sites for nucleophilic interaction. nih.gov

Furthermore, global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can quantify the molecule's reactivity. researchgate.net These parameters are invaluable for predicting how the molecule will interact with biological targets or other reagents, thereby guiding the design of synthetic routes and mechanistic studies. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamic nature, stability, and interactions with their environment. nih.gov

The piperazine ring in this compound can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov

Simulations in different solvents (e.g., water, dimethyl sulfoxide) can reveal how the solvation environment affects conformational preference and stability. This is crucial for understanding the molecule's behavior in biological systems, where it will be surrounded by water molecules. The binding energy between the molecule and the solvent can be calculated to assess solubility and stability. mdpi.com

If this compound is investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations are essential for understanding the recognition and binding process. nih.gov After an initial docking pose is predicted, MD simulations can refine this pose and assess the stability of the ligand-protein complex over time. nih.govnih.gov

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the complex. By calculating the binding free energy, MD simulations can provide a quantitative estimate of the ligand's binding affinity, a critical parameter in drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazinone Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov For a class of compounds like substituted piperazinones, QSAR can be a powerful tool to predict the bioactivity of new analogs and guide the design of more potent molecules. mdpi.comresearchgate.net

A QSAR study on piperazinone derivatives would involve calculating a range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity), and topological (e.g., polar surface area). mdpi.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). mdpi.comnih.gov

Table 2: Common Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Type | Example Descriptor | Relevance to Bioactivity |

|---|---|---|

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Relates to the ability to accept electrons from a biological target. mdpi.com |

| Electronic | Electrophilicity Index (ω) | Quantifies the molecule's ability to act as an electrophile in reactions. mdpi.com |

| Physicochemical | Molar Refractivity (MR) | Accounts for the volume and polarizability of the molecule, influencing binding. mdpi.com |

| Physicochemical | Aqueous Solubility (LogS) | Affects bioavailability and distribution in biological systems. mdpi.com |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and transport characteristics. mdpi.com |

The resulting QSAR model can then be used to predict the activity of this compound and other unsynthesized derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Selection and Derivation of Molecular Descriptors Relevant to Piperazinone Activity

The biological activity of piperazinone derivatives is influenced by a variety of their structural, electronic, and physicochemical properties. mdpi.com Computational studies employ molecular descriptors to quantify these characteristics and establish a quantitative structure-activity relationship (QSAR). mdpi.com Key molecular descriptors that have been identified as relevant to the activity of piperazinone-containing compounds include:

Electronic Properties: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω) are crucial. mdpi.com ELUMO indicates a molecule's ability to accept electrons, a key factor in its interaction with a biological target. mdpi.com The electrophilicity index describes a molecule's capacity to act as an electrophile, sharing electron pairs with nucleophilic sites on a target protein. mdpi.com

Steric and Topological Properties: Molar refractivity (MR) accounts for the volume occupied by a molecule's electrons, which is important for fitting into the binding pocket of a target. mdpi.com The topological polar surface area (PSA) is related to a molecule's permeability across cell membranes via passive diffusion and its interaction with the active site of a target. mdpi.com

Physicochemical Properties: The aqueous solubility (Log S) affects the bioavailability and distribution of a compound within a biological system. mdpi.com The refractive index (n) is directly related to the polarizability of the molecule, which is important for the noncovalent interactions that are crucial for effective inhibition. mdpi.com

These descriptors are often calculated using software like Gaussian, Chemsketch, and ChemOffice, employing methods such as Density Functional Theory (DFT) at levels like B3LYP/6-31G+(d,p). mdpi.com

Predictive Modeling of Pharmacological Potency and Efficacy

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the calculated molecular descriptors with the observed pharmacological activity of piperazinone derivatives. mdpi.com Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) are common statistical techniques used to build these models. mdpi.com

For a series of piperazine derivatives acting as mTORC1 inhibitors, MLR and MNLR models demonstrated good predictive power, with the MNLR model showing a strong correlation between the observed and predicted pIC50 values. mdpi.com Such models can be used to predict the inhibitory activity of novel piperazine derivatives against their targets. mdpi.com The robustness and generalizability of these QSAR models are assessed through internal and external validation procedures. mdpi.com

Molecular Docking Studies of Piperazinone Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand, such as a piperazinone derivative, and its biological target, typically a protein. nih.govnih.gov

Elucidation of Ligand-Protein Binding Modes and Key Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of piperazinone derivatives within the active sites of various protein targets. nih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are crucial for the ligand's affinity and selectivity. nih.govresearchgate.net

For instance, in studies of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, docking analysis identified specific amino acid residues within the active site that are critical for binding. nih.gov Similarly, for arylpiperazine derivatives targeting the dopamine (B1211576) D2 receptor, docking studies proposed possible binding orientations, with one being stabilized by a salt bridge between the piperidine (B6355638) moiety and an aspartate residue of the receptor. nih.gov The stability of these predicted binding modes can be further evaluated using molecular dynamics (MD) simulations. nih.govnih.gov

Visualizing the ligand-protein complex in both 2D and 3D provides a detailed understanding of these interactions. researchgate.net

Prediction of Binding Affinities and Target Selectivity

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a docking score or binding energy. nih.govuah.esnih.gov Lower docking scores generally indicate a more favorable binding interaction. nih.gov By comparing the docking scores of a series of compounds against a specific target, researchers can prioritize those with the highest predicted affinity for synthesis and experimental testing. nih.govresearchgate.net

Furthermore, docking studies can be used to predict the selectivity of a compound for one target over another. This is achieved by docking the same ligand into the binding sites of different proteins and comparing the resulting binding affinities. nih.gov For example, piperazine-substituted naphthoquinone derivatives showed lower docking scores for PARP-1 compared to PARP-2, suggesting a degree of selectivity for PARP-1. nih.gov Methods like the comparative binding energy (COMBINE) analysis can be employed to develop QSARs with good predictive ability for ligand-receptor interactions. uah.esnih.gov

Computational Predictions of Pharmacokinetic and Pharmacodynamic Profiles

In addition to predicting biological activity, computational methods are also used to forecast the pharmacokinetic properties of drug candidates, a crucial aspect of drug discovery.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties Prediction

The in silico prediction of ADMET properties is a critical step in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles. researchgate.netnih.govnih.gov Various computational models and software are available to predict these properties.

For a series of novel phenylpiperazine derivatives, ADMET predictions showed satisfactory results, encouraging their synthesis. researchgate.net Similarly, for a set of coumarin (B35378) derivatives containing a piperazine group, the major predicted ADME properties were evaluated using software like QikProp. researchgate.net These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, before significant resources are invested in a compound. mdpi.com

Interactive Table: Predicted ADMET Properties of Selected Piperazinone Derivatives

| Compound | Property | Predicted Value | Reference |

| Phenylpiperazine Derivative | Human Intestinal Absorption | Good | researchgate.net |

| Phenylpiperazine Derivative | Blood-Brain Barrier Penetration | Medium | researchgate.net |

| Coumarin-Piperazine Derivative | Oral Bioavailability | <700 Da | researchgate.net |

| Piperazine Derivative | Aqueous Solubility (Log S) | Favorable | mdpi.com |

| Piperazine Derivative | Drug-Likeness | Compliant with Lipinski's Rules | mdpi.com |

Assessment of Drug-likeness and Oral Bioavailability

The evaluation of a compound's drug-likeness and oral bioavailability is a critical step in the early phases of drug discovery. In silico methods, which utilize computational models, provide a rapid and cost-effective means to predict the pharmacokinetic properties of a molecule before its synthesis and experimental testing. For this compound, these assessments are primarily based on established rules and the calculation of key physicochemical properties. These predictive models help determine if a chemical compound possesses characteristics that would make it a likely orally active drug in humans. units.it

Detailed research findings from in silico analyses focus on several key molecular descriptors that influence a drug's absorption, distribution, metabolism, and excretion (ADME). units.ittiu.edu.iq The primary frameworks for this assessment are Lipinski's Rule of Five and Veber's Rule, which correlate specific molecular properties with the potential for good oral bioavailability.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict the likelihood of a compound's oral absorption and permeation. tiu.edu.iqpharmainformatic.com The rule posits that poor absorption or permeation is more probable when a compound violates more than one of the following criteria:

Molecular weight (MW) less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (Log P) not greater than 5. drugbank.com

No more than 5 hydrogen bond donors (HBD). drugbank.com

No more than 10 hydrogen bond acceptors (HBA). drugbank.com

Compounds that are substrates for biological transporters can be exceptions to this rule. nih.gov The analysis of this compound against these parameters indicates strong compliance, suggesting favorable drug-like characteristics. The predicted values for the compound are well within the limits set by Lipinski's criteria. uni.lu

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value for this compound | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 190.24 g/mol uni.lu | < 500 Da | Yes |

| Log P (XlogP) | 1.0 uni.lu | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |

| Violations | 0 | No more than 1 | Yes |

Data sourced from computational predictions. uni.lu

Veber's Rule and Other Pharmacokinetic Predictors

Beyond Lipinski's rule, other computational filters are employed to refine the prediction of oral bioavailability. Veber's Rule, derived from studies on drug candidates in rats, emphasizes molecular flexibility and polar surface area as key determinants. mdpi.com Good oral bioavailability is more likely for compounds that meet the following criteria:

Topological Polar Surface Area (TPSA) of 140 Ų or less. mdpi.com

10 or fewer rotatable bonds (nRotb). mdpi.com

Table 2: Additional Physicochemical Properties for Oral Bioavailability Assessment

| Property | Value for this compound | Guideline for Good Oral Bioavailability | Compliance |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 41.5 Ų | ≤ 140 Ų (Veber's Rule) | Yes |

| Number of Rotatable Bonds (nRotb) | 1 | ≤ 10 (Veber's Rule) | Yes |

Values are computationally predicted.

The comprehensive in silico analysis, combining Lipinski's and Veber's rules, strongly suggests that this compound possesses a promising profile for drug-likeness and oral bioavailability. The compound's low molecular weight, optimal lipophilicity, low polar surface area, and limited number of rotatable bonds and hydrogen bond donors/acceptors collectively indicate a high probability of good membrane permeability and absorption following oral administration. These findings justify its consideration in further stages of drug development. nih.govpharmacophorejournal.com

Pharmacological and Biological Activity Research on 3 4 Methylphenyl Piperazin 2 One and Its Analogs

Neuropharmacological Investigations of Central Nervous System Effects

Derivatives of piperazine (B1678402) are recognized for their diverse pharmacological effects on the central nervous system, including antipsychotic, antidepressant, and anxiolytic properties, primarily through interaction with the monoamine pathway. researchgate.net

Arylpiperazine derivatives are notable for their interaction with key neurotransmitter systems in the brain, particularly dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT) receptors, which are crucial targets for treating neuropsychiatric disorders. nih.gov

Research into novel multi-target ligands for schizophrenia has focused on compounds with affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov One such study identified a compound, D2AAK3, which displays this multi-receptor profile and reduces amphetamine-induced hyperactivity in mice, a model predictive of antipsychotic activity. nih.gov Further optimization of this lead compound led to the synthesis of new indazole and piperazine-based derivatives. nih.gov Functional assays revealed that several of these new compounds act as antagonists at D₂ receptors. nih.gov For instance, at a 1 µM concentration, compounds 1 , 10 , and 11 inhibited the dopamine response by 48.5%, 50.8%, and 21.3%, respectively, indicating their potential to modulate dopaminergic neurotransmission. nih.gov

In other studies, piperazine derivatives have been investigated for their effects on dopamine and serotonin release. The compound MC1 (1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion) was found to increase cortical dopamine levels, though this effect did not appear to be mediated by its affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Conversely, the derivative MM5 (1-[4-(4-chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on) exhibited characteristics of a 5-HT₁ₐ agonist without affecting dopamine levels. nih.gov

The compound MMPP (1-(4-methoxy-2-methylphenyl)piperazine) has been shown to improve memory acquisition and formation, with its effects being inhibited by antagonists of cholinergic, NMDA, and 5-HT₁ₐ receptors, highlighting the involvement of these systems. nih.gov Similarly, the anxiolytic-like effects of another phenylpiperazine derivative, LQFM005 , and its metabolite are believed to be mediated in part through the activation of 5-HT₁ₐ receptors, with both compounds showing moderate binding affinity (Ki around 5-9 µM). nih.govresearchgate.net

The structural framework of piperazine is a cornerstone in the development of new antidepressant and anxiolytic agents. researchgate.net Numerous derivatives have been synthesized and evaluated in preclinical models, demonstrating promising activity.

For example, the phenylpiperazine derivative LQFM005 and its hydroxylated metabolite, LQFM235 , have demonstrated both anxiolytic-like and antidepressant-like effects in mice. nih.govresearchgate.net In the elevated plus maze (EPM), a test for anxiety, both compounds increased the time spent in the open arms. nih.govresearchgate.net In the forced swimming test (FST), a model for depression, they reduced immobility time. nih.govresearchgate.net The effects of LQFM005 were blocked by the 5-HT₁ₐ antagonist WAY-100635, suggesting the involvement of the serotonergic system. nih.govresearchgate.net

Another derivative, LQFM192 , also showed anxiolytic-like activity in the EPM and antidepressant-like effects in the FST. nih.gov Its anxiolytic action was blocked by pretreatments with WAY-100635, p-chlorophenylalanine (PCPA), and flumazenil, indicating a mechanism involving both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov The antidepressant effect was blocked by WAY-100635 and PCPA, pointing to the serotonergic system's role. nih.gov

Similarly, LQFM180 displayed anxiolytic-like activity that was reversed by the serotonergic pathway inhibitor NAN-190 and PCPA. researchgate.net Its antidepressant-like effect was reversed by antagonists for serotonergic, noradrenergic, and dopaminergic pathways, indicating a broad mechanism of action. researchgate.net The anxiolytic effects of two other arylpiperazine derivatives, 4p and 3o , were also confirmed, with evidence suggesting direct involvement of 5-HT₁ₐ receptors. nih.gov

A fused thiopyrano-piperidone-tetrahydrocarboline compound, analog 4 , also exhibited dose-dependent anxiolytic-like activity, which was abolished by antagonists of the GABAₐ and 5-HT₂ₐ receptors, suggesting its effects are mediated through both GABAergic and serotonergic systems. mdpi.com

| Compound | Activity | Key Findings | Mediating System(s) | Source |

|---|---|---|---|---|

| LQFM005 | Anxiolytic & Antidepressant | Increased open arm time (EPM), decreased immobility (FST). | Serotonergic (5-HT₁ₐ) | nih.govresearchgate.net |

| LQFM192 | Anxiolytic & Antidepressant | Showed activity in EPM and FST. | Serotonergic, GABAergic | nih.gov |

| LQFM180 | Anxiolytic & Antidepressant | Showed activity in EPM and FST. | Serotonergic, Noradrenergic, Dopaminergic | researchgate.net |

| 4p & 3o | Anxiolytic | Confirmed anxiolytic effects. | Serotonergic (5-HT₁ₐ) | nih.gov |

| Analog 4 | Anxiolytic | Dose-dependent anxiolytic activity. | GABAergic, Serotonergic (5-HT₂ₐ) | mdpi.com |

Arylpiperazine derivatives are a well-established class of compounds with significant potential in the treatment of psychosis, largely due to their ability to modulate dopamine D₂ and serotonin 5-HT₂ₐ receptors. nih.gov A series of N-(4-phenyl- and 4-pyridyl-1-piperazinylethyl)- and N-(4-phenyl-1-piperidinylethyl)-phthalmides were synthesized and demonstrated psychotropic properties comparable to the atypical antipsychotic sulpiride. nih.gov These compounds were effective in suppressing spontaneous motor activity and behaviors induced by dopamine agonists in animal models, suggesting they exert their neuroleptic effects through the inhibition of limbic dopamine receptors. nih.gov Notably, they did not induce catalepsy, a significant side effect associated with conventional antipsychotics. nih.gov

The multi-target approach, aiming for compounds that interact with D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, is a key strategy in developing new antipsychotics with improved efficacy. nih.gov Research has shown that certain novel indazole and piperazine derivatives can act as antagonists at D₂ receptors, which is a hallmark of antipsychotic action. nih.gov

Research has explored the neuroprotective potential of piperazine derivatives and related compounds in various models of neuronal injury.

The compound DY-9760e , a novel calmodulin antagonist with a piperazine moiety, has shown neuroprotective effects in a gerbil model of transient forebrain ischemia. nih.gov Pretreatment with DY-9760e significantly reduced the increase in nitric oxide (NO) levels and the formation of nitrotyrosine, a marker of peroxynitrite-induced damage, in the hippocampal CA1 region following ischemia. nih.gov This inhibition of the NO-peroxynitrite pathway coincided with the rescue of delayed neuronal death, suggesting that its neuroprotective effects are at least partly due to these mechanisms. nih.gov

Piperine (B192125), an alkaloid which contains a piperidine (B6355638) ring, has also demonstrated neuroprotective properties. In a mouse model of Parkinson's disease induced by MPTP, piperine attenuated motor deficits and cognitive impairment. nih.gov It protected dopaminergic neurons in the substantia nigra, reduced microglial activation and the expression of the inflammatory cytokine IL-1β, and decreased oxidative stress. nih.gov Piperine also showed anti-apoptotic effects by balancing Bcl-2/Bax levels. nih.gov In another study, piperine provided neuroprotection against kainic acid-induced excitotoxicity by activating the TrkA/Akt/GSK3β signaling pathway through increased NGF expression. mdpi.com

Similarly, β-caryophyllene (BCP), a cannabinoid receptor 2 (CB2R) agonist, has shown neuroprotective effects in the MPTP mouse model. mdpi.com BCP pretreatment improved motor function, protected dopaminergic neurons, and reduced glia activation and inflammatory cytokine levels. mdpi.com These effects were reversible with a CB2R antagonist, confirming the receptor's involvement. mdpi.com

Anticancer and Antiproliferative Activities

Arylpiperazine derivatives have emerged as a promising scaffold in the development of new anticancer agents due to their diverse biological activities, including cytotoxic effects against various cancer cells. researchgate.net

Numerous studies have demonstrated the in vitro cytotoxicity of piperazine-containing compounds against a range of human cancer cell lines.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity against liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), and colon (HCT-116) cancer cell lines. researchgate.net

In another study, piperazin-2-one (B30754) derivatives were synthesized and evaluated for their cytotoxic activities. nih.gov Some of these compounds, particularly those with guanidine, thiourea, and hydrazide substitutions, showed increased cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines compared to normal MRC-5 cells. nih.gov

Quinolinequinones linked to piperazine analogs also displayed potent anticancer activity. nih.gov Several of these compounds inhibited the growth of various cancer cell lines, including those from non-small-cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer. nih.gov Specifically, most of these quinolinequinones showed excellent activity against leukemia cell lines. nih.gov

Research on arylpiperazine derivatives has also targeted prostate cancer. A series of these compounds were synthesized and tested against PC-3, LNCaP, and DU145 human prostate cancer cell lines. mdpi.com Compounds 9 and 15 showed strong cytotoxic activities against LNCaP cells, while compound 8 was most potent against DU145 cells. mdpi.com Further in silico studies on arylpiperazine derivatives against PC-3 prostate cancer cells have provided a basis for designing more potent compounds. nih.gov

Additionally, piperazine-based structures, including aminophosphonates, have been evaluated for their cytotoxic activity. nih.gov Two compounds, 4e and 6 , significantly reduced cell viability in liver cancer cell lines (HUH7, AKH12). nih.gov

| Compound/Analog Series | Cancer Cell Lines Tested | Key Findings | Source |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver (HUH7, HEPG2, etc.), Breast (MCF7, etc.), Colon (HCT-116) | Significant cell growth inhibitory activity observed. | researchgate.net |

| Piperazin-2-one derivatives | Colon (HT-29), Lung (A549) | Guanidine, thiourea, and hydrazide substitutions increased cytotoxicity. | nih.gov |

| Quinolinequinones linked to piperazines | Leukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Prostate, Breast | Potent growth inhibition, especially against leukemia cell lines. | nih.gov |

| Arylpiperazine derivatives | Prostate (PC-3, LNCaP, DU145) | Compounds 9 and 15 showed strong activity against LNCaP cells. | mdpi.com |

| Piperazine-based aminophosphonates (4e, 6) | Liver (HUH7, AKH12) | Significant reduction in cell viability. | nih.gov |

Mechanistic Studies of Cell Death Induction (e.g., Apoptosis, Necrosis)

The induction of programmed cell death, or apoptosis, is a primary mechanism through which piperazine-based compounds exert their anticancer effects. Research has shown that these compounds can trigger apoptosis through multiple cellular pathways.

One key pathway implicated is the intrinsic or mitochondrial pathway. The piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, inducing classic apoptotic signs like DNA fragmentation and nuclear condensation. researchgate.net Mechanistic studies revealed that in cells treated with CB01, there was a significant upregulation of intracellular apoptotic marker proteins, including cleaved caspase-3, cytochrome c, and the pro-apoptotic protein Bax. researchgate.net This indicates that the compound prompts the mitochondria to release cytochrome c, initiating the caspase cascade that culminates in cell death. Specifically, increased activity of caspase-9, the initiator caspase in the intrinsic pathway, and caspase-3, an executioner caspase, were observed, while the activity of caspase-8, the initiator for the extrinsic pathway, was not affected. researchgate.net

Further supporting the role of the mitochondrial pathway, studies on phthalazine (B143731) derivatives bearing a piperazine moiety demonstrated a significant boost in the Bax/Bcl-2 ratio. semanticscholar.org The Bcl-2 family of proteins are critical regulators of apoptosis, with Bax promoting cell death and Bcl-2 inhibiting it. An increased Bax/Bcl-2 ratio favors the release of mitochondrial contents and subsequent apoptosis. semanticscholar.org These particular derivatives were shown to induce both early apoptosis and necrosis in MCF-7 breast cancer cells. semanticscholar.org

In addition to the mitochondrial pathway, some piperazine analogs engage the extrinsic or death receptor-mediated pathway. Novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells by decreasing the levels of cellular FLICE-inhibitory protein (c-FLIP), a key inhibitor of caspase-8 activation. nih.gov This reduction in c-FLIP, coupled with the generation of reactive oxygen species (ROS), leads to the activation of both caspase-8 and the mitochondrial-mediated pathway, demonstrating a two-pronged approach to inducing apoptosis. nih.gov The induction of apoptosis by various piperazine analogs has been confirmed visually through staining assays such as Acridine Orange/Ethidium Bromide (AO/EB), DAPI, and Annexin V-FITC/Propidium Iodide, which detect characteristic changes in the nucleus and cell membrane of apoptotic cells. rsc.org

Table 1: Mechanistic Findings in Cell Death Induction by Piperazine Analogs

| Compound Class/Derivative | Cell Line(s) | Key Mechanistic Findings | Pathway(s) Implicated | Citations |

|---|---|---|---|---|

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 (Glioblastoma), HeLa (Cervix Cancer) | Upregulation of cleaved caspase-3, cytochrome c, and Bax; Increased activity of caspase-3 and -9. | Intrinsic (Mitochondrial) | researchgate.net |

| Phthalazine-piperazine derivatives | MCF-7 (Breast Cancer) | Increased Bax/Bcl-2 ratio; Induction of early apoptosis and necrosis. | Intrinsic (Mitochondrial) | semanticscholar.org |

| β-elemene piperazine derivatives (e.g., DX1) | HL-60, NB4, K562 (Leukemia) | Decrease in c-FLIP levels; Generation of ROS; Activation of caspase-8. | Extrinsic (Death Receptor) & Intrinsic (Mitochondrial) | nih.gov |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec) | BT-474 (Breast Cancer) | Confirmed apoptosis via AO/EB, DAPI, and Annexin V-FITC staining. | Apoptosis | rsc.org |

Cell Cycle Modulation and Arrest Mechanisms

Piperazine derivatives frequently exert their antiproliferative effects by interfering with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. nih.gov This disruption prevents cell division and can lead to apoptosis. The most commonly reported points of cell cycle arrest are the G2/M phase and the G1 phase. nih.govplos.orgnih.gov

A novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide, known as DGG200064, was shown to inhibit the growth of colorectal cancer cells by inducing a dose-dependent arrest at the G2/M checkpoint. nih.gov Similarly, other piperazine-based compounds, such as AK301, and substituted triazole-piperazine conjugates have demonstrated the ability to cause cell accumulation in the G2/M phase in various cancer cell lines, including colon and breast cancer. rsc.orgnih.gov The mechanism behind G2/M arrest often involves the modulation of key regulatory proteins. For instance, the natural product baicalein, which has been studied in ovarian cancer cells, induces G2/M arrest by affecting the ATM/CHK2/CDC25C signaling axis, which controls entry into mitosis. mdpi.com

Conversely, other piperazine-containing molecules, such as piperine, induce cell cycle arrest at the G1 phase in melanoma and colorectal cancer cells. plos.orgnih.gov This G1 arrest is associated with the downregulation of cyclin D1, a key protein for progression through the G1 phase, and the induction of the cyclin-dependent kinase inhibitor p21. plos.org The arrest is often initiated by cellular stress signals, such as DNA damage, which activates checkpoint kinases like Chk1. plos.org

Table 2: Cell Cycle Arrest Induced by Piperazine Analogs

| Compound/Analog Class | Cell Line(s) | Phase of Arrest | Associated Molecular Events | Citations |

|---|---|---|---|---|

| DGG200064 | HCT116 (Colorectal Cancer) | G2/M | Dose-dependent accumulation | nih.gov |

| AK301 | HT29 (Colon Cancer) | G2/M | Mitotic arrest | nih.gov |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec) | BT-474 (Breast Cancer) | Sub-G1 and G2/M | Apoptosis induction | rsc.org |

| Piperine | SK MEL 28 (Melanoma), B16 F0 (Melanoma), DLD-1 (Colorectal) | G1 | Down-regulation of cyclin D1; Induction of p21; Activation of ATR and Chk1. | plos.orgnih.gov |

| Phthalazine-piperazine derivative (4b) | MCF-7 (Breast Cancer) | G2/M | Accumulation of cells in G2/M phase | semanticscholar.org |

Influence on Cellular Signaling Pathways (e.g., NF-κB Translocation)

The nuclear factor-κB (NF-κB) signaling pathway is a critical mediator of cell survival, inflammation, and proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov Consequently, it represents a key target for anticancer drug development. Certain piperazine analogs and related compounds have been shown to potently suppress the NF-κB pathway.

The mechanism of inhibition often involves preventing the nuclear translocation of the NF-κB p65 subunit. nih.gov Under normal resting conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving a stimulus, such as from the inflammatory cytokine TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. nih.govnih.gov This frees NF-κB to move into the nucleus and activate gene transcription.

Studies on EF24, a synthetic analog of curcumin, demonstrated that it potently suppresses the NF-κB signaling pathway through direct action on IKK. nih.gov By inhibiting IKK, the compound prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB. nih.gov Similarly, a novel N-aryl substituted piperamide, D4, was developed as an NF-κB translocation inhibitor. It functions by both inhibiting the activity of IKK-α/β and by protecting the LYS310 residue of the p65 subunit from acetylation, a key step in its activation. nih.gov In colorectal cancer cells, the phytochemical piperine has also been shown to inhibit the PI3K/Akt pathway, another crucial signaling cascade that often cross-talks with NF-κB and promotes cell survival. nih.gov

Interaction with Tubulin and Microtubule Dynamics as an Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. nih.gov Their critical role in mitosis makes them a well-established and highly successful target for anticancer drugs. Several classes of piperazine-based compounds have been identified as potent microtubule-targeting agents. nih.govmdpi.com

These compounds typically function by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. rsc.orgnih.gov For example, the piperazine derivative AK301 was found to slow tubulin polymerization in both in vitro and in vivo assays. nih.gov This disruption of microtubule dynamics in colon cancer cells led to the formation of multiple microtubule organizing centers and mitotic arrest. nih.gov

Molecular docking studies have provided insight into the specific binding interactions. Several potent piperazine-based inhibitors, including AK301 and a series of triazole-piperazine conjugates, are predicted to bind to the colchicine-binding site on β-tubulin. rsc.orgnih.govnih.gov The colchicine (B1669291) site is a key pocket at the interface between α- and β-tubulin, and compounds that bind here prevent the curved tubulin dimer from incorporating into a straight microtubule polymer, thus acting as powerful polymerization inhibitors. nih.gov The binding of these piperazine derivatives to this site effectively disrupts the microtubule network, halts cell cycle progression in the G2/M phase, and ultimately induces apoptosis, highlighting their therapeutic potential as anticancer agents. rsc.orgnih.gov

Antimicrobial and Antiviral Efficacy Studies

Antibacterial Activity against Pathogenic Strains

The piperazine scaffold is a key feature in a variety of molecules demonstrating significant antibacterial activity against a range of pathogenic bacteria, including drug-resistant strains. ijcmas.comnih.gov

A study evaluating thirty novel piperazine derivatives found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. ijcmas.com One compound in particular, RL-308, proved to be highly effective. Its antibacterial efficacy was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). RL-308 displayed a potent MIC of 2 µg/mL against Shigella flexineri and 4 µg/mL against Staphylococcus aureus. ijcmas.com

Other research has focused on hybrid molecules. A novel pleuromutilin (B8085454) derivative incorporating a piperazine moiety, NPDM, showed excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), also demonstrated notable efficacy against Staphylococcus strains, including MRSA. nih.gov Mechanistic studies suggest PNT is taken up by the bacterial cells and exerts its effect, at least in part, by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. PNT exhibited bactericidal activity, with an MBC of 5.0 µg/mL against S. aureus and 10 µg/mL against MRSA. nih.gov

Table 3: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Target Pathogen(s) | MIC (µg/mL) | MBC (µg/mL) | Citation(s) |

|---|---|---|---|---|

| RL-308 | Shigella flexineri | 2 | 4 | ijcmas.com |

| RL-308 | Staphylococcus aureus | 4 | 8 | ijcmas.com |

| RL-308 | MRSA | 16 | 32 | ijcmas.com |

| PNT | Staphylococcus aureus | Not specified | 5.0 | nih.gov |

| PNT | MRSA | Not specified | 10 | nih.gov |

| PNT | Staphylococcus epidermidis | Not specified | 1.25 | nih.gov |

Antifungal Potential

In addition to antibacterial properties, various piperazine derivatives have been investigated for their potential as antifungal agents. The 1,3,4-thiadiazole (B1197879) nucleus, known for its broad biological activities, has been combined with piperazine to create hybrid molecules with antifungal capabilities. nih.govsemanticscholar.org

A series of new N-phenylpiperazine derivatives were synthesized and evaluated for their activity against various pathogens, including the fungi Bipolaris sorokiniana and Fusarium avenaceum. researchgate.net The study found that while most compounds showed moderate effects, some demonstrated notable antifungal activity. Specifically, 1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichloride was the most active against F. avenaceum, with a MIC of 14.2 µM. researchgate.net The research highlighted how modifications to the chemical structure influence the antifungal potency of these piperazine-based compounds.

Table 4: Antifungal Activity of N-Phenylpiperazine Derivatives

| Compound | Fungal Strain | MIC (µM) | Citation |

|---|---|---|---|

| 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride | Bipolaris sorokiniana | 30.8 | researchgate.net |

| 1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichloride | Fusarium avenaceum | 14.2 | researchgate.net |

Anti-HIV Activity and HIV-1 Capsid Modulation

The human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein is a critical component of the viral life cycle, making it an attractive target for antiretroviral therapy. nih.gov The capsid, a conical structure composed of approximately 1,500 CA protein monomers, encapsulates the viral genome and essential enzymes. nih.govmdpi.com Its functions are multifaceted, participating in reverse transcription, nuclear import, and the assembly and maturation of new virions. nih.gov The CA protein itself is comprised of an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker. nih.gov The stability of the capsid is crucial; both premature disassembly (uncoating) and hyper-stabilization can disrupt the infection process. fsu.edu Small molecules that modulate the stability of the CA core are therefore of significant interest as potential anti-HIV agents. fsu.edunih.gov

Research has led to the discovery of piperazinone-containing compounds as potent HIV-1 capsid modulators. nih.govmdpi.com One such class of molecules, bearing a 2-piperazinone scaffold, has been designed and synthesized to interact with the HIV-1 capsid. nih.gov These compounds are peptidomimetics, molecules that mimic the structure of peptides.

A notable example is the compound PF-3450074 (PF-74), which has served as a scaffold for the development of new capsid inhibitors. nih.govfsu.edu PF-74 is known to bind to a pocket at the interface of the NTD and CTD of adjacent CA monomers within the hexameric capsid structure. nih.govnih.gov However, PF-74 itself has limitations, including poor metabolic stability. fsu.edu

To improve upon PF-74, researchers have synthesized derivatives with modifications to the core structure. In one study, piperazinone phenylalanine derivatives with terminal indole (B1671886) or benzene (B151609) rings were developed. mdpi.com These compounds were evaluated for their antiviral activity against HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 cells. mdpi.com

The anti-HIV activity of these compounds is often assessed by their EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Interactive Table: Anti-HIV Activity of Piperazinone Phenylalanine Derivatives mdpi.com

| Compound | R1 | R3 | Anti-HIV-1 (IIIB) EC50 (µM) | Anti-HIV-2 (ROD) EC50 (µM) | CC50 (µM) |

| 7a | H | H | >107.56 | 7.74 ± 0.79 | 107.56 ± 3.26 |

| 7b | H | F | 10.42 ± 3.37 | 16.95 ± 3.58 | 104.21 ± 3.37 |

| 7c | H | Cl | 16.37 ± 3.44 | >16.37 | 16.37 ± 3.44 |

| 7d | H | CH3 | 12.41 ± 3.22 | 4.89 ± 1.39 | 112.41 ± 3.22 |

| 7f | H | OCH3 | >90.06 | 4.52 ± 0.87 | 90.06 ± 15.72 |

| F2-7a | F | H | >76.85 | 19.66 ± 6.59 | 76.85 ± 19.98 |

| F2-7b | F | F | >15.94 | >15.94 | 15.94 ± 3.83 |

| F2-7f | F | OCH3 | >16.36 | 5.07 ± 0.63 | 16.36 ± 3.38 |

| PF74 | - | - | 0.88 ± 0.11 | 4.16 ± 2.02 | 19.86 ± 1.13 |

The data indicates that certain substitutions on the phenyl ring influence the antiviral activity. For instance, compounds 7d and 7f demonstrated notable anti-HIV-2 activity, comparable to PF74. mdpi.com The introduction of fluorine at the R1 position generally decreased anti-HIV-2 activity. mdpi.com

Antitubercular Activity against Mycobacterial Strains

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new and effective antitubercular agents. nih.gov The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis underscores the urgency of this need. nih.gov

Piperazine derivatives have emerged as a class of compounds with promising antitubercular activity. High-throughput screening of large compound libraries against M. tuberculosis H37Rv has identified various scaffolds, including those containing the piperazine moiety, as potential starting points for drug discovery. nih.gov

Structure-activity relationship (SAR) studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have been conducted to optimize their antimycobacterial effects. nih.gov In one such study, modifications to the piperazine ring and the isoquinoline (B145761) core were investigated. nih.gov The results indicated that the piperazine and isoquinoline rings are crucial for on-target, whole-cell activity. nih.gov For example, replacing the piperazine ring with a more flexible ethylenediamine (B42938) spacer led to a loss of whole-cell activity. nih.gov Similarly, introducing a methyl group at the 3-position of the piperazine ring significantly diminished both biochemical and whole-cell activities. nih.gov

The antimycobacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Interactive Table: Antitubercular Activity of 1-(5-isoquinolinesulfonyl)piperazine Analogues nih.gov

| Compound | Modification | MIC90 (µM) | IC50 (µM) |

| 1 | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | - | - |

| 2 | Ethylenediamine spacer instead of piperazine | - | - |

| 3 | Methyl group at position-3 of piperazine | 100 | >100 |

| 13 | Methyl group at position-2 of cyclohexyl ring | 31.2 | 0.084 |